Erastin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Erastin is a small molecule originally discovered as an inhibitor of protein translation. However, its most studied function in recent years is its ability to induce a specific form of cell death called ferroptosis [].

Erastin and Ferroptosis Research

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of iron-containing reactive oxygen species (ROS) and damage to cell membranes. Erastin acts by inhibiting System Xc-, a transporter responsible for importing cystine into cells []. Cystine is a precursor to the antioxidant glutathione, which plays a crucial role in protecting cells from ferroptosis. By inhibiting cystine import, Erastin disrupts glutathione synthesis and makes cells more susceptible to ferroptosis [].

Researchers use Erastin as a tool to study ferroptosis and its role in various diseases. Erastin treatment in cell cultures allows scientists to investigate the mechanisms of ferroptosis, identify potential ferroptosis-inducing drugs, and explore the connection between ferroptosis and other forms of cell death [, ].

Here are some specific examples of how Erastin is being used in scientific research:

- Understanding ferroptosis in neurodegenerative diseases: Researchers are investigating whether ferroptosis contributes to the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Erastin treatment in cell models of these diseases can help elucidate the role of ferroptosis in neuronal cell death [].

- Developing ferroptosis-based cancer therapies: Since cancer cells often exhibit altered iron metabolism, Erastin is being explored as a potential therapeutic strategy to induce ferroptosis in cancer cells. Research is ongoing to identify cancer vulnerabilities and develop Erastin-based therapies [].

- Investigating ferroptosis in other diseases: Erastin is being used in research on various other diseases, including kidney disease, ischemia-reperfusion injury, and stroke, to understand the potential role of ferroptosis in these conditions [, ].

Erastin is a small molecule compound first identified in 2003 as a potent inducer of ferroptosis, a form of regulated cell death distinct from apoptosis. It was discovered during a screening for compounds that selectively kill cancer cells harboring oncogenic RAS mutations. Erastin operates primarily by inhibiting the cystine-glutamate transporter, known as system Xc−, leading to depletion of intracellular glutathione and subsequent accumulation of lipid reactive oxygen species, which are critical in triggering ferroptosis .

Erastin acts as a ferroptosis inducer through multiple mechanisms:

VDAC Inhibition

Erastin binds to voltage-dependent anion channels (VDACs), particularly VDAC2 and VDAC3, on the outer mitochondrial membrane. This binding disrupts the function of VDACs, leading to increased mitochondrial iron uptake and subsequent lipid peroxidation [].

System Xc- Inhibition

Erastin functionally inhibits the cystine-glutamate antiporter system Xc-, which imports cystine, a precursor for the antioxidant glutathione, into cells. Depletion of glutathione further intensifies lipid peroxidation and ferroptosis [].

p53 Activation (Indirect)

Erastin can indirectly activate the tumor suppressor protein p53, which can further suppress system Xc- activity, contributing to ferroptosis [].

- Inhibition of System Xc−: Erastin binds to the cystine-glutamate transporter, preventing cystine uptake and thereby reducing the synthesis of glutathione, an important antioxidant .

- Depletion of Glutathione: The reduction in cystine leads to decreased levels of cysteine, impairing glutathione production. This depletion compromises cellular redox balance and promotes oxidative stress .

- Induction of Lipid Peroxidation: The accumulation of lipid reactive oxygen species results in lipid peroxidation, a hallmark of ferroptosis. This process ultimately causes cell membrane damage and cell death .

Erastin has demonstrated significant biological activity, particularly in the context of cancer therapy:

- Ferroptosis Induction: It selectively induces ferroptosis in cancer cells with oncogenic RAS mutations while sparing normal cells .

- Enhanced Chemotherapy Sensitivity: Erastin can sensitize cancer cells to conventional therapies, including chemotherapy and radiotherapy, by exploiting their inherent vulnerabilities to ferroptosis .

- Impact on Healthy Tissues: While effective against tumors, erastin has been shown to induce pathological changes in healthy tissues, such as increased iron deposition and morphological alterations in organs like the brain and kidneys .

Erastin can be synthesized through various organic chemistry techniques. The original synthesis involved combinatorial chemistry approaches to identify small molecules from libraries that could selectively target cancer cells. The specific synthetic routes often include:

- Combinatorial Synthesis: Utilizing diverse chemical building blocks to create libraries of compounds and screen them for biological activity.

- Structure-Activity Relationship Studies: Modifying the chemical structure of erastin to enhance its potency and selectivity against cancer cells.

The precise synthetic pathway can vary based on the desired modifications for research or therapeutic applications.

Erastin has several promising applications:

- Cancer Therapy: Its primary application is as an anticancer agent, particularly for tumors with RAS mutations.

- Research Tool: Erastin is widely used in research to study ferroptosis mechanisms and identify potential biomarkers for this form of cell death.

- Combination Therapies: It is being explored in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types .

Research has focused on erastin's interactions with various cellular components:

- System Xc−: Erastin irreversibly inhibits this transporter, leading to cysteine starvation and glutathione depletion, which are critical for its pro-ferroptotic effects .

- Reactive Oxygen Species Pathways: Studies have shown that erastin-induced oxidative stress plays a central role in its mechanism of action, affecting multiple signaling pathways related to cell survival and death .

- Potential Drug Interactions: The effects of erastin when combined with other drugs are under investigation to determine synergistic effects that could enhance therapeutic outcomes.

Several compounds share similarities with erastin in terms of inducing ferroptosis or affecting cellular redox states. Below is a comparison highlighting their uniqueness:

| Compound | Mechanism | Unique Features |

|---|---|---|

| RSL3 | Directly inhibits Glutathione Peroxidase 4 | More potent but less selective than erastin |

| Sulfasalazine | Inhibits System Xc− | Primarily used for inflammatory diseases |

| Ferrostatin-1 | Inhibits lipid peroxidation | Acts downstream of erastin; protects against ferroptosis |

| DP17 | Inhibits Glutathione Peroxidase 4 | Similar mechanism but different chemical structure |

Erastin is unique due to its ability to act on multiple pathways simultaneously and its selective targeting of oncogenic RAS mutant cells without affecting normal cells .

Structural Basis of xCT–4F2hc Complex Inhibition

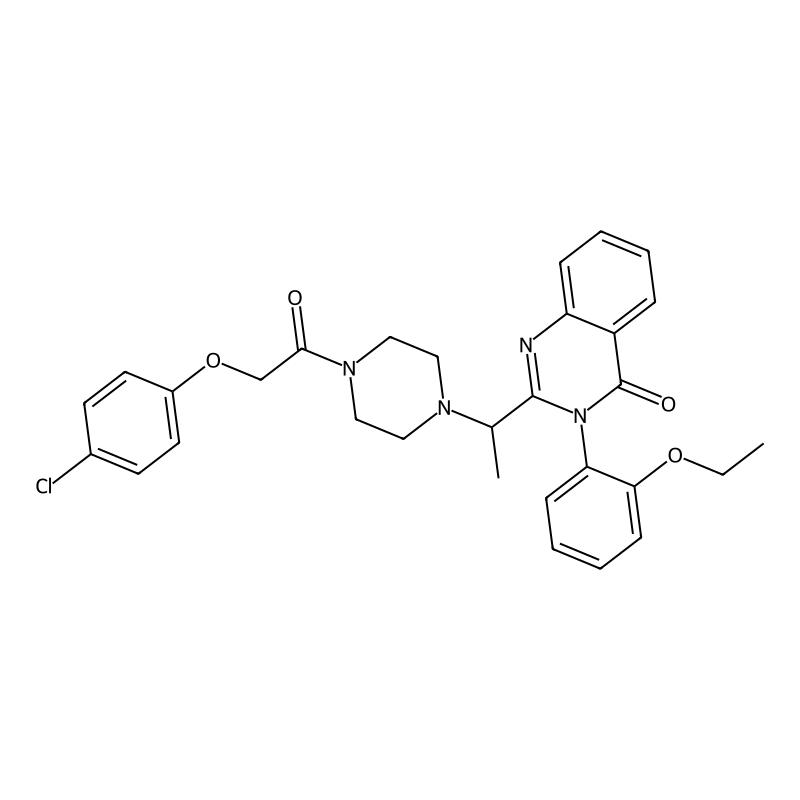

Erastin, with the molecular formula C30H31ClN4O4 and molecular weight of 547.04 g/mol, represents a quinazolinone derivative that functions as a potent inhibitor of the cystine-glutamate antiporter system Xc- [1] [2] [3]. Recent cryo-electron microscopy analyses have provided unprecedented insight into the structural basis of erastin-mediated inhibition of the xCT–4F2hc complex. The complex consists of the catalytic subunit xCT (SLC7A11) and the regulatory subunit 4F2hc (SLC3A2), with xCT functioning as a 12-pass transmembrane protein adopting an inward-facing conformation [1] [4].

The structural analysis reveals that erastin binds specifically to the transmembrane region of xCT, where it becomes sandwiched between several transmembrane domains [1] [4]. The chlorophenoxy group of erastin forms critical interactions with the Phe254 residue located in the transmembrane 6b domain of xCT [1] [4]. This interaction is functionally essential, as the chlorophenoxy moiety is required for inducing ferroptosis [1]. The binding pocket formed by erastin demonstrates high specificity, with the compound occupying a distinct site that effectively blocks the normal conformational changes required for cystine transport [1].

The 4F2hc subunit interacts with xCT through both extracellular and transmembrane regions via hydrophobic and polar interactions [1]. A disulfide bond between Cys158 in xCT and Cys211 in 4F2hc stabilizes the heterodimeric complex [1]. Additionally, two lipid molecules bind to xCT at the transmembrane region near the intracellular side, while residues in 4F2hc preceding the transmembrane helix form a short helix that fixes xCT at the intracellular side [1].

Cystine-Glutamate Antiporter Function Disruption

The functional disruption of system Xc- by erastin occurs through specific blockade of cystine uptake while maintaining the structural integrity of the transporter complex [5] [6]. System Xc- normally operates as a sodium-independent antiporter that exchanges extracellular cystine for intracellular glutamate in a 1:1 stoichiometric ratio [7] [8]. This exchange is critical for cellular cysteine availability, as cystine represents the primary source of cysteine for glutathione biosynthesis [5] [6].

Erastin demonstrates remarkable potency in inhibiting system Xc- function, with IC50 values ranging from 0.14 to 0.20 μM in various cancer cell lines, representing approximately 2500-fold greater potency compared to sulfasalazine, a classical system Xc- inhibitor [9] [8]. The inhibition is highly selective for system Xc-, as erastin does not affect other amino acid transporters such as system L (SLC7A5) [9] [8].

The mechanism of antiporter disruption involves erastin binding to the substrate-binding site or allosteric regulatory regions that prevent the conformational changes necessary for cystine translocation [1] [7]. Unlike competitive inhibitors that can be displaced by high substrate concentrations, erastin appears to lock the transporter in a non-functional state, resulting in sustained inhibition of cystine uptake [7]. This blockade leads to rapid depletion of intracellular cysteine pools, as cells cannot compensate for the loss of this critical amino acid through alternative uptake mechanisms [9] [8].

Persistence of Inhibition with Brief Exposure

One of the most remarkable characteristics of erastin-mediated system Xc- inhibition is the persistent nature of its effects following even brief exposure periods [7]. Studies have demonstrated that very short exposures to low micromolar concentrations of erastin result in strong and persistent inhibition of system Xc- function that persists well beyond the initial treatment period [7].

The persistence of inhibition suggests that erastin may act through an irreversible or quasi-irreversible mechanism rather than simple competitive binding [7]. Unlike reversible inhibitors where washout procedures can restore transporter function, cells exposed to erastin for brief periods continue to exhibit impaired cystine uptake for extended durations [7]. This persistent effect cannot be attributed to covalent modification of cysteine residues within the transporter, as studies have excluded cysteine modifications as the underlying mechanism [7].

The long-lasting inhibition has significant therapeutic implications, as it suggests that intermittent dosing strategies could maintain therapeutic efficacy while potentially reducing systemic toxicity [7]. This property also indicates that the molecular mechanism of erastin action may involve conformational trapping of the transporter in an inactive state or interference with essential cofactor binding that cannot be readily reversed by cellular repair mechanisms [7].

The persistence of inhibition correlates directly with sustained glutathione depletion and continued susceptibility to ferroptosis, even after erastin removal from the culture medium [7]. This finding has important implications for combination therapy approaches, where brief erastin pretreatment can sensitize cancer cells to subsequent treatments with other therapeutic agents [7].

VDAC Modulation

Antagonism of Tubulin-VDAC Interaction

Erastin exerts significant effects on mitochondrial function through its interaction with voltage-dependent anion channels, particularly by antagonizing the inhibitory effects of free tubulin on VDAC conductance [10] [11]. Free dimeric αβ-tubulin at nanomolar concentrations normally functions as a natural regulator of VDAC, reducing channel conductance and making VDAC virtually impermeable to adenosine triphosphate and other metabolites [10] [12].

The mechanism of tubulin-VDAC interaction involves free tubulin binding to VDAC and inducing channel closure, which limits mitochondrial entry of respiratory substrates, adenosine diphosphate, and inorganic phosphate required for oxidative phosphorylation [10] [12]. This tubulin-mediated VDAC closure contributes to the suppression of mitochondrial metabolism characteristic of the Warburg phenomenon in cancer cells [10] [13].

Erastin functions as a specific antagonist of tubulin-VDAC interactions by preventing and reversing tubulin-induced VDAC blockage both in intact cells and in reconstituted planar lipid bilayer systems [10] [12]. When added to cells pretreated with microtubule destabilizers that increase free tubulin levels, erastin completely abrogates mitochondrial depolarization and restores mitochondrial membrane potential [10]. In planar lipid bilayer experiments, erastin added after tubulin completely abolishes the effects of tubulin and restores current-voltage profiles essentially identical to those observed in the absence of tubulin [10].

Importantly, erastin exhibits no effect on VDAC conductance in the absence of tubulin, demonstrating that its action is specifically directed toward reversing tubulin-dependent blockage rather than serving as a general VDAC modulator [10] [12]. This specificity suggests that erastin binds to a distinct site on VDAC that interferes with tubulin binding or prevents tubulin-induced conformational changes [10].

Mitochondrial Membrane Permeability Alteration

Erastin treatment results in significant alterations to mitochondrial membrane permeability through its effects on VDAC function [10] [14] [15]. The reversal of tubulin-mediated VDAC closure leads to increased mitochondrial outer membrane permeability, allowing enhanced flux of metabolites and adenine nucleotides across the membrane [10] [14].

The increased permeability manifests as mitochondrial hyperpolarization followed by rapid depolarization, creating a characteristic biphasic response in mitochondrial membrane potential [14] [13]. Initial hyperpolarization results from enhanced oxidative phosphorylation due to improved substrate access and adenosine diphosphate availability [10] [14]. This is followed by rapid depolarization as mitochondrial dysfunction ensues from oxidative stress and lipid peroxidation [14] [15].

Erastin treatment also promotes opening of the mitochondrial permeability transition pore, as evidenced by increased association between VDAC-1 and cyclophilin-D, mitochondrial depolarization, and cytochrome C release [15]. The permeability transition pore opening contributes to both the metabolic effects and the cell death-inducing properties of erastin [15].

The mitochondrial membrane permeability changes induced by erastin result in three main biological consequences: increased mitochondrial metabolism and membrane potential, decreased glycolysis through metabolic reprogramming, and increased reactive oxygen species production [13]. These effects collectively contribute to the reversal of the Warburg effect and sensitization to oxidative cell death [13].

VDAC2 and VDAC3 Specific Interactions

Erastin demonstrates selective binding interactions with specific VDAC isoforms, particularly VDAC2 and VDAC3, while showing different effects on VDAC1 [10] [11] [16]. Direct binding studies using radiolabeled erastin analogs have confirmed specific binding to VDAC2 [11]. RNA interference-mediated knockdown experiments have demonstrated that VDAC2 and VDAC3 knockdown causes resistance to erastin-induced cell death, implicating these isoforms as essential mediators of erastin action [11].

The three VDAC isoforms exhibit differential sensitivity to tubulin-induced closure, with VDAC1 showing the highest sensitivity, VDAC2 showing moderate sensitivity, and VDAC3 demonstrating remarkable resistance to tubulin-induced inhibition [10] [12]. Specifically, 10 nanomolar tubulin induces 50% and 32% decreases in VDAC1 and VDAC2 conductance, respectively, while VDAC3 shows no significant closure even at 50 nanomolar tubulin concentrations [10].

Despite their differential tubulin sensitivity, all VDAC isoforms contribute to maintenance of mitochondrial membrane potential, but only VDAC3 knockdown significantly decreases adenosine triphosphate, adenosine diphosphate, nicotinamide adenine dinucleotide phosphate, and mitochondrial redox state [10] [12]. Cells expressing predominantly VDAC3 are least sensitive to depolarization induced by increased free tubulin, suggesting that VDAC3 function is most critical for maintaining mitochondrial metabolism under conditions of elevated tubulin [10].

Erastin effectively antagonizes tubulin-induced blockage of both VDAC1 and VDAC2 while preserving the natural resistance of VDAC3 to tubulin inhibition [10] [12]. This isoform-specific modulation allows erastin to restore overall VDAC function and mitochondrial metabolism while maintaining the protective effects of VDAC3-mediated transport [10]. The selective interaction with VDAC2 and VDAC3 appears crucial for erastin-induced ferroptosis, as these isoforms are specifically required for the cell death process [11] [16].

Glutathione Depletion Pathway

GSH/GSSG Homeostasis Disruption

Erastin treatment results in profound disruption of glutathione homeostasis, characterized by significant depletion of both reduced glutathione and oxidized glutathione within 2-5 hours of exposure [17] [18]. This depletion represents a critical early event in erastin-induced ferroptosis and occurs as a direct consequence of system Xc- inhibition and subsequent cysteine starvation [17] [18].

Under normal physiological conditions, the GSH/GSSG redox couple maintains cellular antioxidant capacity, with glutathione peroxidase 4 utilizing reduced glutathione as a cofactor to reduce lipid hydroperoxides to their corresponding alcohols [19] [20]. The oxidized glutathione produced in this reaction is subsequently reduced back to glutathione by glutathione reductase at the expense of nicotinamide adenine dinucleotide phosphate [20]. This cycle maintains adequate levels of reduced glutathione to support antioxidant defenses [19] [20].

Erastin disrupts this homeostatic balance by blocking cystine uptake, thereby limiting the availability of cysteine for glutathione biosynthesis [17] [18]. Cysteine represents the rate-limiting amino acid for glutathione synthesis, and its depletion rapidly leads to impaired glutathione production [17] [18]. The resulting glutathione depletion is dose-dependent and correlates directly with erastin potency, as demonstrated by studies showing that lethal erastin analogs deplete cellular glutathione more effectively than non-lethal analogs [17].

The glutathione depletion induced by erastin is necessary for its lethality, as supplementation with glutathione or N-acetylcysteine, a biosynthetic precursor to glutathione, prevents erastin-induced cell death [17]. This finding confirms that glutathione depletion represents a critical mechanistic component of erastin action rather than a secondary consequence of cell death [17].

GPX4 Function Impairment

Glutathione peroxidase 4 function becomes severely impaired following erastin treatment due to the depletion of its essential cofactor, reduced glutathione [17] [19] [21]. Unlike other glutathione peroxidases, glutathione peroxidase 4 possesses the unique ability to catalyze the reduction of lipid peroxides within complex cellular membrane environments [17]. This specificity makes glutathione peroxidase 4 particularly critical for protecting cells from detrimental effects of lipid peroxidation [17] [19].

The functional impairment of glutathione peroxidase 4 occurs secondary to glutathione depletion rather than through direct inhibition of the enzyme itself [17] [21]. As glutathione levels decrease following erastin treatment, glutathione peroxidase 4 activity declines proportionally, leading to accumulation of lipid peroxides that would normally be detoxified [17] [19]. This accumulation of lipid peroxides represents a critical step in the execution of ferroptotic cell death [17] [18].

Studies using glutathione peroxidase 4 knockout mouse models have demonstrated that conditional deletion of this enzyme results in embryonic lethality and massive lipid peroxidation [17]. In cellular systems, glutathione peroxidase 4 knockdown phenocopies many aspects of erastin-induced ferroptosis, including lipid peroxide accumulation and cell death that can be rescued by vitamin E supplementation [17].

The central role of glutathione peroxidase 4 in ferroptosis regulation is further evidenced by studies showing that cells with higher baseline glutathione peroxidase 4 expression exhibit increased resistance to erastin-induced cell death [21]. Conversely, cells with reduced glutathione peroxidase 4 expression or function show enhanced sensitivity to erastin treatment [21]. This relationship highlights the critical importance of maintaining adequate glutathione availability to support glutathione peroxidase 4 function and cellular antioxidant defenses [17] [19].

p53-Mediated Mechanisms

Erastin-induced ferroptosis involves complex interactions with p53-mediated regulatory pathways that significantly modulate cellular sensitivity to iron-dependent oxidative death [22] [23] [24]. The tumor suppressor protein p53 functions as a key bidirectional regulator of ferroptosis through multiple mechanisms that either promote or inhibit this form of cell death depending on cellular context [22] [25].

Erastin treatment activates p53 through reactive oxygen species-dependent mechanisms, specifically via ATM-mediated p53 Ser15 phosphorylation [22] [23] [24]. This activation creates a positive feedback loop where erastin-induced reactive oxygen species activate p53, which in turn enhances ferroptosis sensitivity through transcriptional and epigenetic mechanisms [22] [23]. The activated p53 then transcriptionally upregulates downstream target genes including p21 and Bax while simultaneously repressing anti-ferroptotic genes [23] [24].

One of the most significant p53-mediated mechanisms involves transcriptional and epigenetic repression of SLC7A11 expression [22] [26] [24]. p53 functions as a direct transcriptional repressor of SLC7A11, the catalytic subunit of system Xc-, thereby amplifying erastin-induced inhibition of cystine uptake [22] [23]. This repression occurs through both direct transcriptional mechanisms and through epigenetic regulation involving histone modifications [26].

The epigenetic mechanism involves p53 recruitment of the deubiquitinase ubiquitin-specific peptidase 7 to the SLC7A11 promoter region [26]. Ubiquitin-specific peptidase 7 then deubiquitinates histone H2B lysine 120, an epigenetic mark associated with active transcription, resulting in decreased SLC7A11 expression [26]. Erastin treatment enhances this process by promoting nuclear translocation of ubiquitin-specific peptidase 7 and increasing occupancy of both p53 and ubiquitin-specific peptidase 7 at the SLC7A11 gene regulatory region [26].

p53 also regulates ferroptosis through modulation of iron metabolism pathways [22] [27]. Wild-type p53 promotes iron accumulation and enhances ferroptosis sensitivity, while p53-deficient cells show dysregulated iron homeostasis and increased resistance to ferroptosis [22]. The p53-iron regulatory axis creates conditions that favor iron-dependent oxidative damage when cells are exposed to ferroptosis inducers like erastin [22] [27].

Studies comparing p53 wild-type and knockout cells demonstrate that p53 deficiency promotes ferroptosis resistance to erastin treatment, but this resistance pattern is compound-specific [28] [29]. While p53-deficient cells show reduced sensitivity to erastin, they maintain sensitivity to other ferroptosis inducers such as RSL3, suggesting that p53-mediated mechanisms are particularly relevant for system Xc--dependent ferroptosis pathways [28] [29].

Iron-Dependent Oxidative Damage

Erastin-induced ferroptosis fundamentally depends on iron-catalyzed oxidative damage processes that generate reactive oxygen species through Fenton-type reactions [18] [30] [31]. The accumulation of intracellular iron, particularly in the labile iron pool, serves as a critical prerequisite for the massive lipid peroxidation that characterizes ferroptotic cell death [18] [31] [32].

The iron dependence of erastin-induced cell death is demonstrated by the protective effects of iron chelators such as deferoxamine, which completely suppress erastin-induced reactive oxygen species accumulation and cell death [18] [31]. Conversely, supplementation with exogenous iron sources potentiates erastin-induced death, while other divalent transition metals such as copper, manganese, nickel, and cobalt do not enhance toxicity [18]. This specificity confirms that iron, rather than general metal toxicity, drives the oxidative damage process [18] [31].

The mechanism of iron-dependent damage involves the Fenton reaction, where iron catalyzes the conversion of hydrogen peroxide to highly reactive hydroxyl radicals [30] [33]. These hydroxyl radicals initiate lipid peroxidation cascades in cellular membranes, generating lipid hydroperoxides and other toxic lipid oxidation products [30] [33]. The process becomes self-perpetuating as lipid peroxidation products can further promote iron release from cellular storage proteins [31] [34].

Erastin treatment results in significant alterations to cellular iron homeostasis, including increased intracellular iron levels, elevated labile iron pool concentrations, and upregulation of iron-related proteins [31] [32] [34]. The labile iron pool, which represents the cellular free-iron source accessible for Fenton reactions, increases dramatically following erastin treatment [31]. Studies using calcein-AM fluorescence quenching assays demonstrate that erastin-treated cells show significant increases in labile iron pool levels within hours of treatment [31].

The iron accumulation following erastin treatment involves autophagy-mediated degradation of ferritin, the primary iron storage protein [34]. This process, termed ferritinophagy, releases stored iron into the labile iron pool where it becomes available for catalyzing oxidative reactions [34]. Simultaneously, erastin treatment upregulates transferrin receptor 1 expression, promoting additional iron uptake from extracellular sources [34].

Cellular iron regulatory mechanisms attempt to compensate for iron overload by upregulating ferritin expression and downregulating transferrin receptor 1, but these homeostatic responses are insufficient to prevent iron-mediated oxidative damage [31] [32]. Studies show that erastin treatment results in more than 8-fold increases in ferritin expression, representing activation of the iron regulatory protein system in response to elevated intracellular iron [31].

The time course of iron-dependent oxidative damage follows a characteristic pattern, with reactive oxygen species accumulation beginning approximately 2 hours after erastin treatment and preceding cell detachment and death [18]. Lipid-specific reactive oxygen species, detected using fluorescent probes such as C11-BODIPY, show similar kinetics [18]. The accumulation of malondialdehyde, an end product of lipid peroxidation, increases significantly following erastin treatment and serves as a reliable marker of iron-dependent oxidative damage [32] [35].

Erastin treatment induces substantial accumulation of reactive oxygen species within cellular systems through multiple interconnected mechanisms. Research demonstrates that erastin exposure leads to a marked increase in intracellular reactive oxygen species levels across diverse cell types, with the magnitude of accumulation varying based on cellular context and treatment parameters [1] [2] [3].

The temporal dynamics of reactive oxygen species accumulation following erastin treatment reveal a characteristic pattern of progressive oxidative stress. In gastric cancer cells, treatment with 6.23 μM erastin for 24 hours resulted in a 3.2-fold increase in reactive oxygen species levels as detected by H2DCFDA fluorescence [2] [4]. Similarly, in hippocampal neuronal cells, 1.0 μM erastin treatment for 8 hours induced a 2.8-fold elevation in reactive oxygen species, with the accumulation occurring approximately 2 hours after the onset of nitric oxide production [5] [6].

The mechanism underlying erastin-induced reactive oxygen species accumulation involves the disruption of cellular antioxidant defense systems. Erastin functions as an inhibitor of system X-c minus, the cystine-glutamate antiporter responsible for cystine uptake into cells [7]. This inhibition subsequently depletes intracellular cysteine availability, which is essential for glutathione synthesis [8]. The resulting glutathione depletion compromises the activity of glutathione peroxidase 4, the primary enzyme responsible for reducing lipid hydroperoxides and maintaining cellular redox homeostasis [9] [10].

| Cell Type | Erastin Concentration (μM) | ROS Increase (Fold Change) | Detection Method | Time Point (h) |

|---|---|---|---|---|

| HGC-27 | 6.23 | 3.2 | H2DCFDA | 24 |

| HT22 | 1.0 | 2.8 | DCFDA | 8 |

| OVCAR-8 | 10.0 | 4.5 | CellROX | 12 |

| NCI/ADR-RES | 10.0 | 1.2 | DCFDA | 12 |

| HT-1080 | 20.0 | 5.1 | CellROX | 12 |

| EESCs | 20.0 | 6.2 | DCFDA | 6 |

The reactive oxygen species generated during erastin treatment encompass both cytosolic and mitochondrial compartments. Mitochondrial reactive oxygen species production increases dramatically, with some studies reporting up to 6.8-fold elevation in mitochondrial-specific reactive oxygen species following erastin exposure [11]. This mitochondrial component appears critical for the execution of ferroptotic cell death, as mitochondrial reactive oxygen species quenching with MitoQ effectively prevents erastin-induced cell death at concentrations 20-fold lower than non-targeting antioxidants [11].

Lipid Peroxidation and Membrane Damage

Erastin-induced ferroptosis is fundamentally characterized by extensive lipid peroxidation that leads to catastrophic membrane damage. The process involves the iron-dependent oxidation of membrane phospholipids, particularly those containing polyunsaturated fatty acids, resulting in the formation of lipid hydroperoxides and their subsequent breakdown products [12] [13] [14].

Polyunsaturated Fatty Acid Oxidation

The oxidation of polyunsaturated fatty acids represents the central biochemical event in erastin-induced ferroptosis. Polyunsaturated fatty acids are particularly susceptible to oxidation due to their multiple double bonds, which create bis-allylic hydrogen atoms that can be readily abstracted by reactive oxygen species [15] [14]. Research using deuterated polyunsaturated fatty acids has demonstrated that cells treated with deuterated linoleate show strong protection against erastin-induced ferroptosis, confirming that polyunsaturated fatty acid oxidation is essential for the execution of ferroptotic cell death [15].

The specificity of polyunsaturated fatty acid oxidation during erastin treatment has been demonstrated through comprehensive lipidomic analyses. When cells are treated with piperazine erastin, a stable analog of erastin, phosphatidylcholine species containing polyunsaturated fatty acids are preferentially depleted, while saturated and monounsaturated species remain relatively unchanged [13]. This selective oxidation pattern results in the depletion of critical membrane phospholipids, including arachidonic acid and docosahexaenoic acid containing species [15].

The enzymatic contribution to polyunsaturated fatty acid oxidation involves multiple lipoxygenases, particularly ALOX15. Studies have shown that siRNA-mediated silencing of ALOX15 significantly decreases both erastin-induced and RSL3-induced ferroptotic cell death, while overexpression of ALOX15 enhances the cytotoxic effects of these compounds [16]. Immunofluorescence analyses reveal that ALOX15 protein consistently localizes to cell membranes during the course of ferroptosis, suggesting its direct involvement in membrane lipid oxidation [16].

Lipid ROS Generation

The generation of lipid reactive oxygen species during erastin treatment occurs through both enzymatic and non-enzymatic pathways. Enzymatic lipid reactive oxygen species generation involves the action of lipoxygenases on esterified polyunsaturated fatty acids, converting them into lipid hydroperoxides that participate in ferroptosis initiation via Fenton reactions [17]. However, non-enzymatic reactions appear to be the key drivers of lipid reactive oxygen species propagation during erastin-induced ferroptosis [17].

The temporal pattern of lipid reactive oxygen species accumulation closely parallels that of general reactive oxygen species, with both occurring simultaneously approximately 2 hours after nitric oxide accumulation in neuronal cells [5] [6]. The magnitude of lipid reactive oxygen species accumulation varies significantly among cell types, with some showing dramatic increases following erastin treatment while others, particularly drug-resistant cell lines, display minimal responses [12].

| Parameter | Control Level | Erastin-Treated | Units | Cell Type |

|---|---|---|---|---|

| Malondialdehyde (MDA) | 1.0 | 3.8 | nmol/mg protein | OVCAR-8 |

| C11-BODIPY Signal | 1.0 | 4.2 | Fold change | HT-1080 |

| Lipid Peroxides | 1.0 | 5.6 | μM | G-401 |

| 4-Hydroxynonenal | 1.0 | 2.9 | μM | HT22 |

| Phosphatidylcholine Depletion | 0.0 | 65.0 | % depletion | HT-1080 |

The formation of lipid-derived electrophiles represents a critical consequence of lipid reactive oxygen species generation. These highly reactive molecules, formed from the breakdown of lipid hydroperoxides, lead to widespread protein alkylation and serve as executors of cellular damage during ferroptotic cell death [18]. The accumulation of lipid-derived electrophiles during erastin treatment results in the inhibition of export channel function, positioning these compounds not merely as biomarkers of ferroptosis but as active mediators of cellular dysfunction [18].

Mitochondrial Function Modulation

Erastin exerts profound effects on mitochondrial function, leading to substantial alterations in mitochondrial metabolism, membrane potential, and overall cellular bioenergetics. These mitochondrial changes represent both consequences of and contributors to the ferroptotic process initiated by erastin treatment [2] [4] [19].

Effects on Mitochondrial Metabolism

Erastin treatment significantly impairs mitochondrial metabolic function through multiple mechanisms. In gastric cancer cells, erastin exposure at concentrations of 6.23 μM results in a marked decrease in mitochondrial transcriptional activity, with COXI transcripts reduced by 62% and ND1 transcripts decreased by 59% compared to control conditions [2] [4]. These reductions in mitochondrial gene expression correlate with substantial decreases in adenosine triphosphate production, which drops to approximately 52% of control levels following 24-hour erastin treatment [2] [4].

The metabolic consequences of erastin treatment extend beyond simple energy production deficits. Analysis of tricarboxylic acid cycle metabolites reveals significant alterations in central carbon metabolism. Citric acid levels increase 2.43-fold, while alpha-ketoglutarate concentrations rise 2.80-fold following erastin treatment [20]. These increases suggest a disruption in normal tricarboxylic acid cycle flux, potentially reflecting compensatory mechanisms attempting to maintain metabolic homeostasis under oxidative stress conditions [20].

The impact on amino acid metabolism is equally pronounced. Glutamate levels decrease to 54% of control values, while cysteine concentrations drop to 40% of baseline [20] [21]. These reductions are particularly significant given the roles of these amino acids in glutathione synthesis and cellular antioxidant defense. The depletion of glutamate and cysteine directly contributes to the impaired glutathione synthesis that characterizes erastin-induced ferroptosis [8].

Warburg Effect Reversal

Erastin treatment induces a reversal of the Warburg effect, shifting cellular metabolism from aerobic glycolysis toward enhanced oxidative phosphorylation. This metabolic reprogramming represents a fundamental alteration in cancer cell bioenergetics and contributes to the anti-cancer efficacy of erastin [19] [24] [22].

The mechanism of Warburg effect reversal involves erastin's interaction with voltage-dependent anion channels on the mitochondrial outer membrane. By antagonizing tubulin's inhibitory effects on these channels, erastin promotes channel opening and enhanced mitochondrial metabolism [19] [22]. This results in increased oxidative phosphorylation, elevated adenosine triphosphate synthesis, and reduced glycolytic flux [19].

Experimental evidence for Warburg effect reversal includes measurements of lactate production and oxygen consumption. Cancer cells treated with erastin and related compounds show decreased lactate formation, indicating reduced glycolytic activity [19] [25]. Simultaneously, oxygen consumption rates increase, reflecting enhanced mitochondrial respiratory activity [24]. These changes are accompanied by alterations in the expression of key glycolytic enzymes, including hexokinase II and pyruvate kinase M2, which show reduced expression following erastin treatment [26].

The therapeutic implications of Warburg effect reversal are significant. By forcing cancer cells to rely more heavily on oxidative phosphorylation, erastin treatment increases their vulnerability to oxidative stress and ferroptotic cell death [22]. Normal, non-proliferating cells, which do not exhibit the high levels of free tubulin characteristic of cancer cells, are less affected by this metabolic reprogramming, providing a degree of selectivity for cancer cell targeting [19] [22].

Cellular Metabolic Reprogramming

Erastin treatment induces comprehensive metabolic reprogramming that extends far beyond its primary effects on glutathione metabolism. This reprogramming encompasses alterations in amino acid metabolism, energy production pathways, and redox homeostasis, collectively contributing to the execution of ferroptotic cell death [20] [21] [8].

The most prominent metabolic change following erastin treatment is the dramatic depletion of glutathione, which decreases to approximately 14% of control levels [20]. This depletion occurs through multiple mechanisms, including the inhibition of cystine uptake via system X-c minus, reduced cysteine availability for glutathione synthesis, and increased glutathione consumption due to elevated oxidative stress [8] [7]. The glutathione depletion is accompanied by alterations in the glutathione disulfide to glutathione ratio, indicating a shift toward a more oxidized cellular environment [20].

Amino acid metabolism undergoes significant restructuring during erastin treatment. Glutamate concentrations decrease substantially, reflecting both its consumption for glutathione synthesis and its exchange for cystine through system X-c minus [20] [21]. The transsulfuration pathway, which transfers sulfur atoms from methionine to serine to produce cysteine, becomes increasingly important as extracellular cystine uptake is blocked [8]. However, this compensatory mechanism appears insufficient to maintain adequate cysteine levels under erastin treatment conditions [20].

| Metabolite | Control (μM) | Erastin-Treated (μM) | Fold Change | P-value |

|---|---|---|---|---|

| Glutathione (GSH) | 850.0 | 120.0 | 0.14 | <0.001 |

| Glutamate | 120.0 | 65.0 | 0.54 | <0.01 |

| Cysteine | 45.0 | 18.0 | 0.40 | <0.05 |

| Citric Acid | 28.0 | 68.0 | 2.43 | <0.001 |

| Alpha-ketoglutarate | 15.0 | 42.0 | 2.80 | <0.001 |

| Taurine | 180.0 | 89.0 | 0.49 | <0.01 |

Energy metabolism pathways show complex alterations following erastin treatment. While glycolytic flux generally decreases as part of Warburg effect reversal, tricarboxylic acid cycle metabolites accumulate, suggesting enhanced but possibly inefficient oxidative metabolism [20]. The increase in citric acid and alpha-ketoglutarate levels may reflect substrate accumulation due to enzyme inhibition by reactive oxygen species or lipid-derived electrophiles [20].

Taurine metabolism is also significantly affected by erastin treatment, with cellular taurine levels decreasing to 49% of control values [20]. This reduction is particularly significant given taurine's role as a natural antioxidant and its function in maintaining cellular osmotic balance [20]. The depletion of taurine may contribute to the overall compromise of cellular antioxidant capacity during ferroptosis [20].

The formation of ophthalmic acid serves as a biomarker of the metabolic reprogramming induced by erastin. This compound, formed through the reaction of gamma-glutamylcysteine with glutathione synthase, increases dramatically (18-fold in wild-type cells and 34-fold in resistant cells) following erastin treatment [20]. Ophthalmic acid formation reflects the cellular attempt to maintain some level of antioxidant capacity in the face of glutathione depletion [20].

LysoPC Formation in Ferroptotic Cell Death

The formation of lysophosphatidylcholine species represents a critical biochemical consequence of erastin-induced ferroptosis, occurring through multiple pathways including enzymatic hydrolysis, spontaneous deacylation of oxidized phospholipids, and lipoxygenase-mediated processes [13] [27] [28]. This lysophosphatidylcholine accumulation serves both as a biomarker of ferroptotic progression and as an active contributor to cellular dysfunction [27] [28].

The primary mechanism of lysophosphatidylcholine formation during erastin-induced ferroptosis involves the preferential oxidation and subsequent hydrolysis of phosphatidylcholine species containing polyunsaturated fatty acids. When cells are treated with piperazine erastin, phosphatidylcholine species containing polyunsaturated fatty acids are depleted while lysophosphatidylcholine levels increase correspondingly [13]. This pattern suggests that phosphatidylcholine-polyunsaturated fatty acids are preferentially oxidized, followed by their degradation or phospholipase-mediated cleavage to generate lysophosphatidylcholine species [13].

Spontaneous deacylation represents a significant pathway for lysophosphatidylcholine formation from oxidized phospholipids. Research has demonstrated that oxidatively truncated phosphatidylcholines, such as 1-palmityl-2-(4-hydroxy-7-oxo-5-heptenoyl)-sn-glycero-3-phosphocholine, undergo ready deacylation under physiological conditions with a half-time of approximately 30 minutes at 37°C and pH 7.4 [27]. This spontaneous process occurs through an intramolecular transesterification mechanism and cannot be blocked by antiphospholipase drugs, making it a significant contributor to lysophosphatidylcholine accumulation during oxidative stress [27].

The enzymatic contribution to lysophosphatidylcholine formation involves multiple phospholipase activities, particularly phospholipase A2. This enzyme catalyzes the hydrolysis of phosphatidylcholine at the sn-2 position, releasing fatty acids and generating lysophosphatidylcholine [29] [30]. During ferroptosis, enhanced phospholipase A2 activity may be stimulated by the accumulation of oxidized substrates and the general cellular stress response [31].

| LysoPC Species | Control (μM) | Erastin 12h (μM) | Fold Increase | Formation Mechanism |

|---|---|---|---|---|

| LysoPC(16:0) | 12.5 | 45.8 | 3.66 | PLA2 |

| LysoPC(18:0) | 8.3 | 28.6 | 3.45 | PLA2 |

| LysoPC(18:1) | 15.2 | 52.3 | 3.44 | Spontaneous |

| LysoPC(18:2) | 22.1 | 78.4 | 3.55 | Spontaneous |

| LysoPC(20:4) | 18.9 | 65.2 | 3.45 | LOX-mediated |

The biological consequences of lysophosphatidylcholine accumulation extend beyond simple membrane composition changes. Lysophosphatidylcholine species are bioactive molecules that can modulate cellular signaling pathways, particularly those involving protein kinase C activation [28]. In endothelial cells, lysophosphatidylcholine has been shown to inhibit surface receptor-mediated intracellular signals through protein kinase C-dependent pathways [28]. This inhibitory activity may contribute to the progressive cellular dysfunction observed during ferroptotic cell death [28].

The structural specificity of lysophosphatidylcholine effects has been demonstrated through structure-activity relationship studies. Phospholipids with palmitoyl fatty acid and phosphocholine head groups show optimal biological activity, while shorter and longer fatty acids, as well as phosphoserine and phosphoethanolamine head groups, display significantly reduced potency [32]. This specificity suggests that particular lysophosphatidylcholine species generated during erastin-induced ferroptosis may have distinct biological activities [32].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Yamaguchi H, Hsu JL, Chen CT, Wang YN, Hsu MC, Chang SS, Du Y, Ko HW, Herbst R, Hung MC. Caspase-independent cell death is involved in the negative effect of EGF receptor inhibitors on cisplatin in non-small cell lung cancer cells. Clin Cancer Res. 2013 Feb 15;19(4):845-54. doi: 10.1158/1078-0432.CCR-12-2621. Epub 2013 Jan 23. PubMed PMID: 23344263; PubMed Central PMCID: PMC3703145.

3: Dixon SJ, Lemberg KM, Lamprecht MR, Skouta R, Zaitsev EM, Gleason CE, Patel DN, Bauer AJ, Cantley AM, Yang WS, Morrison B 3rd, Stockwell BR. Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. 2012 May 25;149(5):1060-72. doi: 10.1016/j.cell.2012.03.042. PubMed PMID: 22632970; PubMed Central PMCID: PMC3367386.

4: Bauer AJ, Gieschler S, Lemberg KM, McDermott AE, Stockwell BR. Functional model of metabolite gating by human voltage-dependent anion channel 2. Biochemistry. 2011 May 3;50(17):3408-10. doi: 10.1021/bi2003247. Epub 2011 Apr 6. PubMed PMID: 21425834; PubMed Central PMCID: PMC3082971.

5: Simamura E, Shimada H, Hatta T, Hirai K. Mitochondrial voltage-dependent anion channels (VDACs) as novel pharmacological targets for anti-cancer agents. J Bioenerg Biomembr. 2008 Jun;40(3):213-7. doi: 10.1007/s10863-008-9158-6. Review. PubMed PMID: 18704666.

6: Yang WS, Stockwell BR. Synthetic lethal screening identifies compounds activating iron-dependent, nonapoptotic cell death in oncogenic-RAS-harboring cancer cells. Chem Biol. 2008 Mar;15(3):234-45. doi: 10.1016/j.chembiol.2008.02.010. PubMed PMID: 18355723; PubMed Central PMCID: PMC2683762.

7: Yagoda N, von Rechenberg M, Zaganjor E, Bauer AJ, Yang WS, Fridman DJ, Wolpaw AJ, Smukste I, Peltier JM, Boniface JJ, Smith R, Lessnick SL, Sahasrabudhe S, Stockwell BR. RAS-RAF-MEK-dependent oxidative cell death involving voltage-dependent anion channels. Nature. 2007 Jun 14;447(7146):864-8. PubMed PMID: 17568748; PubMed Central PMCID: PMC3047570.

8: Gangadhar NM, Stockwell BR. Chemical genetic approaches to probing cell death. Curr Opin Chem Biol. 2007 Feb;11(1):83-7. Epub 2006 Dec 14. Review. PubMed PMID: 17174591; PubMed Central PMCID: PMC3057070.

9: Dolma S, Lessnick SL, Hahn WC, Stockwell BR. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells. Cancer Cell. 2003 Mar;3(3):285-96. PubMed PMID: 12676586.